methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a pyridazine ring, which is known for its diverse pharmacological activities. This compound is part of a broader class of heterocyclic compounds that have shown significant potential in medicinal chemistry due to their biological activities .
Preparation Methods
The synthesis of methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of a γ-keto acid with methyl hydrazine in boiling ethanol to form the pyridazine ring . . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets. The pyridazine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific enzymes or the activation of receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
These compounds share the pyridazine core but differ in their substituents, leading to variations in their biological activities and applications
Biological Activity
Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 364.42 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, pyridazine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Table 1: Summary of Anticancer Activity
Anti-inflammatory Effects
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds containing sulfanyl groups are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders.
Case Study: Anti-inflammatory Activity
A study demonstrated that a related pyridazine compound significantly reduced inflammation in a murine model of arthritis, highlighting its potential therapeutic application in inflammatory diseases. The compound was shown to decrease the levels of inflammatory markers and improve clinical scores in treated animals.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain kinases involved in cancer progression.
- Modulation of Gene Expression : It has been observed to affect the expression levels of genes associated with apoptosis and cell cycle regulation.
- Interaction with Cellular Pathways : The compound likely interacts with multiple cellular signaling pathways, leading to altered cellular responses.
Properties
IUPAC Name |
methyl 4-[[2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11(2)17(24)20-14-8-9-16(22-21-14)27-10-15(23)19-13-6-4-12(5-7-13)18(25)26-3/h4-9,11H,10H2,1-3H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMMHINHGHJHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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